(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile
Overview
Description
(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile is a chemical compound with potential applications in scientific research. This compound is a derivative of adamantanamine, which is a bicyclic amine that has been used in the treatment of Parkinson's disease and viral infections. The addition of a hydroxyphenylethyl group and a nitrile group to the adamantanamine core structure creates a new compound with unique properties and potential applications.
Scientific Research Applications
Reaction Mechanisms and Derivatives
- Synthesis and Reactivity : The reactivity of adamantan-2-one with acetonitrile under basic conditions has been explored, showcasing the ability to create substituted acetonitriles through reactions involving activated methylene groups. This process results in the formation of 2-adamantylideneacetonitrile, highlighting a route to synthesize structurally diverse nitriles (Skomorokhov et al., 2003).
Catalytic and Chemical Transformations
- Catalysis and Molecular Transformations : Adamantyl derivatives have been studied for their roles in catalytic processes, such as the oxidation of alkanes with hydrogen peroxide, demonstrating the utility of adamantane-based catalysts in organic transformations (Süss-Fink et al., 2001).
Material Science and Photoluminescence
- Polymeric Materials : Research on semi-aromatic polyimides incorporating adamantyl units has contributed to the development of materials with low dielectric constants, suitable for electronic applications. This underscores the compound's relevance in enhancing material properties, especially in the context of electronics and photonics (Watanabe et al., 2005).
Chemical Analysis and Surface Studies
- Surface Analysis Techniques : The use of adamantane–carbonitrile and acetonitrile as spectroscopic probes provides a method to discriminate between the external and internal surfaces of zeolites. This application is crucial for understanding surface interactions and functionalities in porous materials (Areán et al., 2000).
Biochemical Applications and Studies
- Neurobiological Research : Investigations into neurobiological fluorescent ligands have identified adamantyl-based compounds as potential tools for developing receptor and enzyme binding affinity assays, demonstrating the compound's utility in biochemical research (Joubert, 2018).
properties
IUPAC Name |
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c21-12-19(22-18(13-23)17-4-2-1-3-5-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,14-16,18-19,22-23H,6-11,13H2/t14?,15?,16?,18-,19+,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLUMYAYSUWXEL-HESWJOIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C#N)N[C@@H](CO)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457736 | |
Record name | TRI015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile | |
CAS RN |
361441-95-4 | |
Record name | TRI015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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